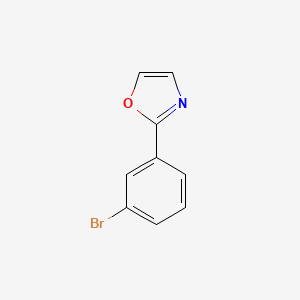

2-(3-Bromophenyl)-1,3-oxazole

Description

Contextualization within Oxazole (B20620) Chemistry

Significance of Oxazole Core in Organic Chemistry

The oxazole nucleus, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, is a cornerstone in the field of organic chemistry. tandfonline.comresearchgate.net Its aromatic nature and unique electronic properties make it a versatile scaffold in the synthesis of a wide array of complex molecules. numberanalytics.com Oxazole derivatives are integral components of many natural products and medicinally significant compounds, exhibiting a broad spectrum of biological activities. bohrium.comiajps.com These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netbohrium.com The oxazole ring's ability to participate in various non-covalent interactions with biological targets like enzymes and receptors makes it a privileged structure in drug discovery. semanticscholar.orgnih.gov Furthermore, oxazoles serve as crucial intermediates in the synthesis of new chemical entities and are utilized in the development of advanced materials, such as polymers and fluorescent probes. numberanalytics.comnetascientific.com

Historical Perspective of Oxazole Derivatives

The exploration of oxazole chemistry dates back to 1876 with the synthesis of 2-methyl oxazole. tandfonline.comijpsonline.com However, the first synthesis of the parent oxazole entity was reported in 1962. tandfonline.comijpsonline.com A significant milestone in oxazole synthesis was the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, which provided a method for producing 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde. wikipedia.org Another foundational method, the Robinson-Gabriel synthesis, was described in 1909 and 1910 for the preparation of 2,5-diaryloxazole derivatives. ijpsonline.com The van Leusen oxazole synthesis, developed in 1972, offered a versatile one-pot reaction for creating 5-substituted oxazoles using tosylmethyl isocyanide (TosMIC). nih.govijpsonline.com The prominence of the oxazole core grew significantly with the discovery of penicillin during World War I, which contains a related oxazoline (B21484) structure, and its role in the Diels-Alder reaction further expanded its chemical utility. tandfonline.comijpsonline.com Over the years, numerous other synthetic methodologies have been developed, continually advancing the field of oxazole chemistry. nih.gov

Rationale for Research Focus on 2-(3-Bromophenyl)-1,3-oxazole

Unique Structural Features and Reactivity Enhancement of Bromophenyl Group

The compound this compound is a subject of research interest due to the specific functionalities imparted by its constituent parts. The bromophenyl group, in particular, significantly influences the molecule's reactivity. The presence of the bromine atom, a halogen, on the phenyl ring makes the compound an excellent substrate for various cross-coupling reactions. mdpi.comnih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form new carbon-carbon bonds by replacing the bromine atom with other organic moieties. mdpi.comnih.gov This enhanced reactivity allows for the facile diversification of the molecule, enabling the synthesis of a wide range of derivatives. The position of the bromine atom at the meta-position of the phenyl ring also influences the electronic properties and steric factors of the molecule, which can be crucial for its interaction with biological targets or for directing further chemical transformations.

Anticipated Utility in Advanced Research Fields

The structural features of this compound make it a valuable building block in several advanced research areas. In medicinal chemistry, it serves as a key intermediate for the synthesis of novel therapeutic agents. netascientific.com The ability to modify the bromophenyl group through cross-coupling reactions allows for the creation of libraries of compounds for screening against various diseases, including cancer and neurological disorders. netascientific.combiointerfaceresearch.com In materials science, the compound and its derivatives have potential applications in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to their inherent photophysical properties. netascientific.commdpi.com Furthermore, its use as a versatile synthon in organic synthesis facilitates the construction of more complex and functionally diverse molecules for a broad range of scientific investigations. netascientific.com

Properties

IUPAC Name |

2-(3-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPWYXWXKUAHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654262 | |

| Record name | 2-(3-Bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-35-1 | |

| Record name | 2-(3-Bromophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Bromophenyl 1,3 Oxazole and Its Derivatives

Established Synthetic Routes to Oxazoles

Several classical and modern synthetic strategies are routinely employed for the construction of the oxazole (B20620) ring. These methods offer versatility in terms of substrate scope and reaction conditions.

The Robinson-Gabriel synthesis is a foundational method for the formation of oxazoles, first described independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910 respectively. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield the corresponding oxazole. wikipedia.org A cyclodehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, is necessary to facilitate the reaction. mdpi.com The requisite 2-acylamino-ketone precursors can be synthesized through methods like the Dakin-West reaction. wikipedia.org This methodology is particularly effective for the synthesis of 2,5-diaryloxazoles. mdpi.com

| Reagent Class | Example | Role in Synthesis |

| Starting Material | 2-Acylamino-ketone | Undergoes cyclodehydration |

| Catalyst/Dehydrating Agent | Sulfuric Acid, Polyphosphoric Acid | Promotes cyclization and water removal |

First reported in 1972, the Van Leusen oxazole synthesis provides a direct route to 5-substituted oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov This reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions. nih.gov The deprotonated TosMIC acts as a nucleophile, attacking the aldehyde to form an intermediate oxazoline (B21484), which then eliminates p-toluenesulfinic acid to yield the oxazole. organic-chemistry.orgnih.gov This method is notable for its mild reaction conditions and the use of readily available starting materials. nih.gov Variants of this reaction have been developed for the one-pot synthesis of 4,5-disubstituted oxazoles by including an alkylating agent. organic-chemistry.org

The general mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline, which then eliminates the tosyl group to form the final oxazole product. wikipedia.org

Modern synthetic chemistry has seen the emergence of palladium-catalyzed reactions for the construction of oxazole rings. These methods often involve the formation of carbon-nitrogen and carbon-oxygen bonds in a sequential or cascade manner. One such approach involves the palladium-catalyzed reaction of amides and ketones, proceeding through a C-H activation pathway to form highly substituted oxazoles. orgsyn.org Another palladium-catalyzed method involves the coupling of N-propargylamides with aryl iodides, which proceeds through a coupling step followed by in situ cyclization to yield 2,5-disubstituted oxazoles. organic-chemistry.org These reactions are valued for their efficiency and tolerance of a wide range of functional groups. organic-chemistry.orgorgsyn.org

| Catalyst | Co-catalyst/Oxidant | Key Bond Formations |

| Palladium Acetate | Copper(II) Bromide, K2S2O8 | C-N and C-O |

| Pd2(dba)3 | Tri(2-furyl)phosphine | C-C and subsequent intramolecular C-N/C-O |

The application of microwave irradiation has been shown to significantly accelerate the synthesis of oxazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijres.org A notable example is the microwave-assisted Van Leusen synthesis of 5-aryl-1,3-oxazoles from aldehydes and TosMIC. semanticscholar.org This approach is considered a green chemistry method due to its efficiency and often reduced use of solvents. nih.gov For instance, a one-pot microwave-assisted [3+2] cycloaddition of an aryl aldehyde with TosMIC using potassium phosphate (B84403) as a base in isopropanol (B130326) has been developed for the efficient synthesis of 5-substituted oxazoles. nih.govchemicalbook.comnih.gov

Specific Synthesis of 2-(3-Bromophenyl)-1,3-oxazole

The direct synthesis of this compound can be envisioned through the application of the aforementioned general methodologies, utilizing precursors bearing the 3-bromophenyl moiety.

A key precursor for the synthesis of this compound via several routes is 2-bromo-1-(3-bromophenyl)ethanone, also known as 3-bromophenacyl bromide. This α-haloketone can be synthesized from 1-(3-bromophenyl)ethanone through direct bromination. rsc.org This precursor is crucial for methods such as the Bredereck reaction, where it would react with an appropriate amide.

Another critical precursor is 3-bromobenzaldehyde (B42254), which serves as the starting material for the Van Leusen synthesis of 5-(3-bromophenyl)-1,3-oxazole. The reaction would proceed by treating 3-bromobenzaldehyde with TosMIC in the presence of a base. organic-chemistry.orgnih.gov

For a Robinson-Gabriel type synthesis, a potential precursor is 2-amino-1-(3-bromophenyl)ethanone. A related compound, 2-amino-1-(3-bromophenyl)ethan-1-ol, has been synthesized from 2-azido-1-(3-bromophenyl)ethanol via a Staudinger reaction using triphenylphosphine. chemicalbook.com Oxidation of the alcohol and acylation of the amine would provide the necessary 2-acylamino-ketone.

| Precursor | Potential Synthetic Route | Target Oxazole |

| 3-Bromobenzaldehyde | Van Leusen Synthesis (with TosMIC) | 5-(3-Bromophenyl)-1,3-oxazole |

| 2-Bromo-1-(3-bromophenyl)ethanone | Reaction with amides (e.g., formamide) | 4-(3-Bromophenyl)-1,3-oxazole or 2-substituted-4-(3-bromophenyl)-1,3-oxazole |

| 3-Bromobenzoyl chloride | Reaction with isocyanides or other precursors | This compound |

| 2-Amino-1-(3-bromophenyl)ethanone | Robinson-Gabriel Synthesis (after N-acylation) | Substituted 2-(acyl)-5-(3-bromophenyl)-1,3-oxazole |

Optimization of Reaction Conditions and Yield

The synthesis of 2-aryl-1,3-oxazoles, including this compound, is often achieved through established methods like the Robinson-Gabriel, Bredereck, or van Leusen syntheses. tandfonline.comijpsonline.com The efficiency and yield of these reactions are highly dependent on the chosen conditions, such as solvent, catalyst, temperature, and reaction time. Optimization of these parameters is crucial for developing scalable and cost-effective synthetic routes.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for optimizing these reactions. For instance, in a van Leusen-type synthesis of 5-substituted oxazoles, microwave irradiation at a controlled temperature and power significantly reduced reaction times from hours to minutes while dramatically improving yields. A screen of reaction conditions revealed that using a strong base like potassium phosphate (K₃PO₄) in a polar protic solvent such as isopropanol (IPA) under microwave heating provided the product in up to 96% yield. acs.org In contrast, conventional heating or the use of polar aprotic solvents like DMF and DMSO were less effective, yielding no cyclized product in some cases. acs.org

For classical methods like the Robinson-Gabriel synthesis, the choice of dehydrating agent is critical. While traditional agents like sulfuric acid or phosphorus pentachloride can result in low yields, the use of polyphosphoric acid (PPA) has been shown to increase the yield of 2,5-diaryloxazoles to a more moderate 50-60%. ijpsonline.com

Below is a data table illustrating the effect of different reaction conditions on the yield of a model oxazole synthesis.

| Reaction Method | Solvent | Base | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Methanol | K₂CO₃ | 12 h | 65 | acs.org |

| Microwave (350 W) | DMF | K₃PO₄ | 8 min | 0 | acs.org |

| Microwave (350 W) | DMSO | K₃PO₄ | 8 min | 0 | acs.org |

| Microwave (350 W) | Ethanol | K₃PO₄ | 8 min | 89 | acs.org |

| Microwave (350 W) | Isopropanol | K₃PO₄ | 8 min | 96 | acs.org |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods for heterocyclic compounds. Green chemistry approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. ijpsonline.com

Key green strategies applied to the synthesis of oxazole derivatives include:

Microwave-Assisted Synthesis: As discussed previously, microwave heating accelerates reaction rates, reduces the use of solvents, and often leads to higher yields and cleaner product profiles compared to conventional methods. ijpsonline.comacs.orgyoutube.com

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction efficiency and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. rsc.org

Use of Green Solvents: Replacing toxic and volatile organic solvents is a cornerstone of green chemistry. Ionic liquids have been used as recyclable solvents in the van Leusen oxazole synthesis, allowing for the solvent to be reused multiple times without a significant drop in product yield. organic-chemistry.org In some cases, waste products from other industries, such as curd water from the dairy industry, have been successfully utilized as an acidic catalytic solvent for synthesizing 2-arylbenzoxazoles under microwave conditions. bohrium.comresearchgate.net

Catalyst-Free or Biocatalyst Methods: The development of reactions that proceed efficiently without a catalyst or by using naturally derived catalysts, such as clays, further enhances the green credentials of a synthetic pathway. tandfonline.com

These approaches not only minimize the environmental impact but also often lead to more efficient and economical production of this compound and its derivatives. ijpsonline.com

Derivatization Strategies and Functional Group Transformations

The this compound scaffold possesses multiple reactive sites that allow for extensive derivatization. Key strategies involve transformations at the bromine-substituted phenyl ring and direct functionalization of the oxazole ring, enabling the creation of diverse chemical libraries for various applications. mdpi.com

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the phenyl ring is a versatile handle for introducing a variety of functional groups via cross-coupling reactions that function as nucleophilic substitutions. While direct SNAr reactions are difficult on an unactivated aryl bromide, modern palladium- and copper-catalyzed reactions allow for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

C-N Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and a wide range of amines, including primary and secondary amines, anilines, and N-heterocycles. wikipedia.org This reaction would allow for the synthesis of various amino-derivatives from this compound. The copper-catalyzed equivalent, known as the Goldberg reaction, offers an alternative pathway, particularly for coupling with amides. wikipedia.org

C-O Bond Formation: The Ullmann condensation, a classical copper-catalyzed reaction, enables the coupling of aryl halides with alcohols or phenols to form diaryl ethers or alkyl aryl ethers. wikipedia.org This provides a direct route to introduce alkoxy or aryloxy substituents in place of the bromine atom.

Coupling Reactions at Oxazole Ring Positions

While the phenyl ring offers one site for modification, the oxazole ring itself can be functionalized, typically at the C2, C4, or C5 positions. The acidity of the ring protons decreases in the order C2 > C5 > C4. Direct C-H activation has become a prominent strategy for arylating oxazoles without prior halogenation of the ring.

Palladium catalysts, such as Pd(PPh₃)₄, have been shown to efficiently catalyze the direct arylation of oxazoles at the C2 position. organic-chemistry.org Furthermore, copper and rhodium catalysts have also been employed for C-H functionalization. beilstein-journals.org In cases where the C2 position is already substituted, as in this compound, functionalization can be directed to the C4 or C5 positions. Deprotonation with a strong base like lithium diisopropylamide (LDA) followed by quenching with an electrophile can introduce substituents. Interestingly, a phenomenon known as the "halogen dance" has been observed in brominated oxazoles, where base-induced migration of the bromine atom can occur, leading to the formation of a more stable lithiated intermediate that can then be trapped, providing access to otherwise difficult-to-synthesize isomers. nih.gov

Modifications of the Phenyl Ring

The bromine atom on the phenyl ring is ideally suited for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for creating carbon-carbon bonds.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) and is known for its mild conditions and high functional group tolerance. A close analogue, 4-(4-bromophenyl)-2,5-dimethyloxazole, has been successfully used in Suzuki reactions with substituted phenylboronic acids. ijpsonline.com

Stille Coupling: Involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.org It is highly versatile and tolerant of many functional groups, making it suitable for complex molecule synthesis. uwindsor.ca

Heck Coupling: This reaction forms a new C-C bond between the aryl bromide and an alkene, providing a powerful method for synthesizing substituted styrenes or other vinylated aromatic compounds. organic-chemistry.orgwikipedia.org

Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne to produce aryl-alkyne derivatives, which are valuable intermediates for further transformations.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl |

| Stille Coupling | Ar'-Sn(Bu)₃ | Pd(PPh₃)₄ | Biaryl |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl Alkyne |

Introduction of Other Heterocyclic Moieties

The this compound core can serve as a building block for constructing more complex, multi-heterocyclic systems. This can be achieved either by building a new ring onto the existing scaffold or by coupling the entire molecule to another pre-formed heterocycle.

One notable transformation is the direct conversion of oxazoles into N-substituted imidazoles. This reaction proceeds under microwave promotion with a primary amine, effectively swapping the oxygen atom of the oxazole ring for a substituted nitrogen atom, providing a unique entry into the imidazole (B134444) scaffold from an oxazole precursor. rsc.org

Furthermore, annulation strategies can be employed to fuse another heterocyclic ring onto the oxazole. For example, oxazolo[5,4-d]pyrimidines can be synthesized by building a pyrimidine (B1678525) ring onto an appropriately functionalized oxazole derivative. nih.gov Alternatively, palladium-catalyzed coupling reactions (e.g., Suzuki, Stille) are widely used to link the this compound unit to other heterocyclic systems like pyridines, pyrimidines, or imidazoles, creating bipyridyl or other bi-heterocyclic structures. nih.gov

Advanced Spectroscopic and Analytical Characterization of this compound

General principles of spectroscopic analysis for related compounds are well-established. For instance, in ¹H NMR, protons on the oxazole ring typically appear as distinct singlets, while protons on the bromophenyl ring would exhibit complex splitting patterns (doublets, triplets, and multiplets) characteristic of a 1,3-disubstituted benzene (B151609) ring. In ¹³C NMR, the carbon atoms of the oxazole ring would show signals at specific chemical shifts, distinguishable from those of the bromophenyl ring carbons. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the exact molecular formula by measuring the precise mass-to-charge ratio, accounting for the isotopic pattern of bromine. Fragmentation analysis in mass spectrometry would likely show cleavage of the oxazole ring and loss of fragments such as CO, HCN, or the bromine atom, which is a common fragmentation pathway for similar heterocyclic and halogenated aromatic compounds.

Despite these general expectations, the absence of specific experimental data for this compound prevents a detailed analysis and the creation of data tables as requested. Further experimental research would be required to determine and report on the specific spectroscopic and analytical characteristics of this compound.

Advanced Spectroscopic and Analytical Characterization

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups and structural features of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The 1,3-oxazole ring exhibits a series of characteristic absorption bands in the IR spectrum that serve as a spectroscopic fingerprint. For the parent oxazole (B20620), these bands include stretching and bending vibrations of the ring structure. thepharmajournal.com Key vibrational modes for the oxazole heterocycle include ring stretching, C-H in-plane deformation, and ring breathing. thepharmajournal.com The IR spectrum of an oxazole typically shows absorbance for ring stretching at approximately 1537, 1498, and 1326 cm⁻¹. thepharmajournal.com Other characteristic peaks include C-H in-plane deformation around 1257 cm⁻¹ and ring breathing modes near 1143 and 1080 cm⁻¹. thepharmajournal.com

Table 1: Characteristic IR Vibrational Frequencies of the Oxazole Ring

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Ring Stretch | 1537, 1498, 1326 |

| C-H In-plane Deformation | 1257 |

| Ring Breathing | 1143, 1080, 1045 |

Data sourced from a general review on oxazole derivatives. thepharmajournal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems.

The UV-Vis absorption spectrum of 2-(3-Bromophenyl)-1,3-oxazole is dominated by electronic transitions within its chromophores. A chromophore is the part of a molecule responsible for its color, which in this case includes the conjugated system formed by the phenyl ring and the oxazole ring. The parent oxazole molecule itself has a UV absorption profile. nist.gov However, the substitution with the 3-bromophenyl group significantly influences the electronic properties and, consequently, the absorption spectrum.

The primary electronic transitions observed are typically π → π* transitions associated with the aromatic and heterocyclic ring systems. The extended conjugation between the phenyl and oxazole rings leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to the individual, unsubstituted rings. The substitution pattern on the phenyl ring also plays a crucial role; the bromine atom, while being an electron-withdrawing group via induction, can also participate in resonance, subtly modifying the energy of the electronic transitions. thepharmajournal.com The absorption maxima for substituted oxazole derivatives can vary widely, with some styryl oxazole dyes showing λmax values in the range of 355–495 nm, depending on the specific substituents and the solvent used. globalresearchonline.net

Table 2: Expected UV-Vis Absorption Characteristics

| Chromophore | Type of Transition | Expected Wavelength Region |

|---|---|---|

| Phenyl Ring | π → π* | ~255 nm |

| Oxazole Ring | π → π* | ~200-220 nm |

| Conjugated Phenyl-Oxazole System | π → π* | >260 nm |

Expected regions are based on general principles and data for related structures. thepharmajournal.comnist.govglobalresearchonline.net

X-Ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would yield a definitive three-dimensional model of its molecular structure in the solid state. ejournal.by This analysis would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles. Key structural parameters that would be determined include the geometry of the oxazole ring and the bromophenyl group, confirming their planarity.

The crystallographic data would also reveal the dihedral angle between the plane of the oxazole ring and the plane of the phenyl ring, which is a critical determinant of the extent of π-conjugation between the two rings. Furthermore, the analysis would provide details about the crystal packing, identifying any significant intermolecular interactions such as hydrogen bonds, halogen bonds, or π-π stacking that stabilize the crystal lattice. mdpi.com For example, analysis of related heterocyclic structures has identified C-H···O and C-H···Br interactions that influence their solid-state arrangement. researchgate.netnih.gov The results of such an analysis typically include the crystal system (e.g., monoclinic, triclinic), space group, and unit cell parameters (a, b, c, α, β, γ). mdpi.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

The intermolecular interactions within the solid-state structure of this compound are crucial for understanding its crystal packing, physical properties, and potential for molecular recognition. While a specific crystal structure analysis for this exact compound is not detailed in available literature, a thorough analysis can be extrapolated from studies on closely related phenyl-oxazole derivatives. nih.gov The predominant intermolecular forces expected are a combination of weak hydrogen bonds, van der Waals forces, and potentially halogen bonding and π-π stacking interactions.

Van der Waals Forces: These non-specific interactions are fundamental to the crystal packing of most organic molecules. researchgate.net For this compound, dispersion forces would be significant due to the electron clouds of the aromatic rings and the bromine atom.

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. It can interact with electron-rich atoms, such as the nitrogen or oxygen of the oxazole ring on an adjacent molecule (Br···N or Br···O). This type of interaction is a recognized force in crystal engineering and can significantly influence the supramolecular architecture.

π-π Stacking: The presence of two aromatic systems (the bromophenyl ring and the oxazole ring) allows for potential π-π stacking interactions. These can occur in either a parallel-displaced or a T-shaped (edge-to-face) arrangement, contributing to the stability of the crystal lattice.

The analysis of these interactions in analogous compounds is typically performed using single-crystal X-ray diffraction to determine the solid-state geometry. nih.gov Further computational analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the nature and strength of these weak interactions by identifying bond critical points (BCPs) between interacting atoms. nih.gov A positive Laplacian value (∇²ρ(r)) at a BCP is characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces. nih.gov

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

|---|---|---|---|

| Weak Hydrogen Bond | Aromatic C-H (Phenyl/Oxazole) | Oxazole N, Oxazole O | Contributes to crystal packing and stabilization. |

| Van der Waals Forces | Entire Molecule | Entire Molecule | Provides general cohesive energy to the crystal lattice. |

| Halogen Bond | Bromine Atom (C-Br) | Oxazole N, Oxazole O | Can act as a directional force, influencing molecular orientation. |

| π-π Stacking | Phenyl Ring, Oxazole Ring | Phenyl Ring, Oxazole Ring | Stabilizes the structure through aromatic ring interactions. |

Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for assessing the purity of this compound. While specific validated methods for this compound are proprietary to manufacturers, a typical Reversed-Phase HPLC (RP-HPLC) method can be outlined based on established procedures for related brominated aromatic and heterocyclic compounds. calpaclab.comijpp.org.insemanticscholar.orgjapsonline.com Purity levels for analogous compounds are often determined to be ≥98%. calpaclab.com

A typical RP-HPLC method would involve a stationary phase with nonpolar characteristics, such as a C18 column, and a polar mobile phase. The separation principle is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The high hydrophobicity of the bromophenyl group ensures strong retention on a C18 column.

The method would be validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ). semanticscholar.orgjapsonline.com Forced degradation studies under acidic, alkaline, oxidative, and photolytic stress conditions would also be performed to ensure the method is stability-indicating. semanticscholar.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., Hypersil BDS, Phenomenex), 250 mm x 4.6 mm, 5 µm particle size | Provides a nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and an aqueous buffer (e.g., Phosphate (B84403) or Ammonium Acetate) | Elutes the compound from the column; the ratio is optimized for best separation. |

| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible retention times. |

| Detection | UV detector at a wavelength between 214-224 nm | Monitors the eluent for the analyte based on its UV absorbance. |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | Maintains stable retention times and peak shapes. |

| Injection Volume | 10-20 µL | Introduces a precise amount of the sample into the system. |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For "2-(3-Bromophenyl)-1,3-oxazole," DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), would be used to perform a range of analyses that predict its geometry, reactivity, and spectroscopic characteristics.

Table 1: Parameters Determined by Geometry Optimization and Electronic Structure Analysis

| Parameter | Description | Significance |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-O, C-Br). | Indicates bond strength and order. |

| Bond Angles | The angle formed between three connected atoms. | Defines the molecule's shape and steric properties. |

| Dihedral Angles | The angle between two planes defined by sets of three atoms. | Determines the 3D conformation and rotational barriers, especially between the phenyl and oxazole (B20620) rings. |

| Net Atomic Charges | The distribution of electron charge on each atom in the molecule. | Helps identify sites susceptible to electrostatic interactions. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, representing the molecule's nucleophilic or basic character. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilic or acidic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and prone to electronic transitions.

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Symbol | Description | Chemical Insight |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | The energy of the highest molecular orbital containing electrons. | Related to the molecule's ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | The energy of the lowest molecular orbital without electrons. | Related to the molecule's ability to accept electrons (electrophilicity). |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is highly effective for identifying the regions most likely to be involved in electrophilic and nucleophilic interactions. The MEP map uses a color scale to represent different potential values:

Red/Yellow: Regions of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack.

Blue: Regions of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For "this compound," an MEP map would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring, highlighting them as primary sites for interacting with electrophiles. The area around the hydrogen atoms of the phenyl ring would typically show positive potential.

Theoretical calculations can accurately predict various spectroscopic properties of a molecule. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the chemical shifts for ¹H and ¹³C NMR spectra. Comparing these theoretical values with experimental results helps in the precise assignment of signals to specific atoms in "this compound."

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. The resulting theoretical IR spectrum shows the characteristic stretching and bending modes (e.g., C=N stretch, C-H stretch, C-Br stretch), which can be correlated with the peaks observed in an experimental FT-IR spectrum.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. This analysis predicts the maximum absorption wavelengths (λmax) and oscillator strengths, providing insight into the molecule's behavior when it absorbs ultraviolet or visible light, which is related to the HOMO-LUMO energy gap.

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For "this compound," docking studies would be performed to evaluate its potential to interact with specific biological targets.

In a molecular docking simulation, the "this compound" molecule would be treated as a flexible ligand, and its interactions with the active site of a target protein would be systematically explored. The primary goals of this analysis are to identify the most stable binding pose and to quantify the strength of the interaction, typically expressed as a binding energy or docking score.

The analysis of the docked complex reveals specific non-covalent interactions that stabilize the ligand-protein binding. These interactions are crucial for the ligand's biological activity and may include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H or O-H groups on the protein) and acceptors (like the nitrogen or oxygen atoms of the oxazole ring).

Hydrophobic Interactions: Occur between the nonpolar phenyl ring of the ligand and hydrophobic amino acid residues in the protein's active site.

π-π Stacking: Aromatic interactions between the phenyl ring of the ligand and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).

Halogen Bonds: Interactions involving the bromine atom on the phenyl ring, which can act as an electrophilic region and interact with nucleophilic sites on the protein.

By identifying these key interactions, molecular docking can provide a rational basis for the molecule's observed biological activity or guide the design of new derivatives with improved potency and selectivity.

Binding Affinity Predictions

Molecular docking is a key computational method used to predict the binding orientation and affinity of a small molecule to a target protein. For oxazole derivatives, docking studies have been instrumental in identifying potential biological targets and understanding interaction mechanisms. The binding affinity, often expressed as a binding energy score (kcal/mol), indicates the strength of the interaction, with lower (more negative) values suggesting stronger binding.

Quantum-chemical modeling offers another layer of analysis, taking into account not only the spatial fit but also the electronic contributions to binding, such as π-π stacking interactions and hydrogen bonds. For phenyl-substituted 1,3-oxazoles, the introduction of the phenyl group can increase the stability of the complex formed with a biological target, such as a protein fragment like phenylalanine, by an additional 2.5 kcal/mol through π-stacking mechanisms. The planar oxazole core, the two-coordinated nitrogen atom, and the conjugated phenyl ring are key features that determine its binding capabilities.

In the case of this compound, the bromophenyl moiety is expected to engage in hydrophobic and halogen bonding interactions within a receptor's binding pocket. Molecular docking simulations of related 2-phenyl-benzo[d]oxazole derivatives have shown that the core structure typically lies in a hydrophobic pocket of the target protein. For instance, docking studies of oxazole derivatives against the heme-binding protein of Porphyromonas gingivalis showed strong affinity values, superior to some clinically used drugs.

Table 1: Predicted Binding Affinities of Representative Oxazole Derivatives against Various Targets

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Phenyl-oxazole Derivatives | Cyclooxygenase-2 (COX-2) | -9.18 to -9.64 | |

| Oxazole Derivatives | Heme binding protein (P. gingivalis) | -9.4 to -11.3 | |

| 2-phenyl-benzo[d]oxazole | Staphylococcus aureus Sortase A | Not specified |

This table presents data for related oxazole structures to illustrate the typical binding affinities observed for this class of compounds, as direct data for this compound is not available.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For oxazole derivatives, SAR analyses have revealed key structural features necessary for their diverse pharmacological effects.

A pharmacophore is an abstract representation of the molecular features essential for molecular recognition of a ligand by a biological target. For biologically active oxazole derivatives, the pharmacophore typically includes the oxazole ring as a central scaffold, which can act as a hydrogen bond acceptor or engage in dipole-dipole interactions.

The phenyl ring at the 2-position is a common feature in many active oxazoles, contributing to activity through hydrophobic and π-stacking interactions. The specific substitution pattern on this phenyl ring is critical for modulating potency and selectivity. Therefore, the essential pharmacophoric features for this class of compounds generally involve:

A central heterocyclic ring (oxazole): Provides a rigid scaffold.

An aromatic feature (phenyl ring): Crucial for hydrophobic and stacking interactions.

Hydrogen bond acceptors/donors: The nitrogen and oxygen atoms of the oxazole ring can participate in hydrogen bonding.

Specific substituent patterns: Halogen atoms, like the bromine in this compound, can act as hydrophobic features or engage in halogen bonding, significantly influencing target affinity.

Substituents on the phenyl ring of 2-phenyl-1,3-oxazole derivatives play a critical role in determining their biological activity. The nature, position, and electronic properties of these substituents can drastically alter a compound's potency, selectivity, and pharmacokinetic profile.

The presence of a halogen substituent, such as bromine, is a common strategy in drug design. Halogens can influence a molecule's conformation, lipophilicity, and metabolic stability. In SAR studies of various heterocyclic compounds, halogen substituents on an aryl ring have been shown to significantly impact biological activity. For example, studies on 2-(2-arylphenyl)benzoxazole derivatives as anti-inflammatory agents revealed that specific substitutions on the aryl ring were key to their selective inhibition of the COX-2 enzyme. Similarly, in a series of Schiff bases, a derivative containing a 2-bromobenzylidene group showed potent inhibition of both COX-1 and COX-2 isoenzymes.

The position of the substituent is also crucial. The meta-position of the bromine in this compound influences the electronic distribution and steric profile of the molecule differently than an ortho or para substituent, leading to distinct interactions with target proteins. Electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the entire molecule, which can be critical for binding.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a crucial step in early-stage drug discovery, used to evaluate the pharmacokinetic and safety profiles of potential drug candidates computationally. Various software and web tools, such as SwissADME and Toxtree, are employed to predict these properties for oxazole derivatives.

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug. These predictions are often based on established rules like Lipinski's Rule of Five and Veber's rules. For a molecule like this compound, computational tools can predict key physicochemical properties.

Table 2: Predicted Physicochemical and Drug-Likeness Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | ~224.05 g/mol | Yes (< 500) |

| LogP (Octanol/Water Partition Coeff.) | ~3.10 | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 (O and N atoms) | Yes (≤ 10) |

| Molar Refractivity | ~55.0 | N/A |

| Total Polar Surface Area (TPSA) | ~26.0 Ų | N/A |

Values are estimations based on computational models (e.g., SwissADME) and may vary slightly between different prediction tools. The data indicates that this compound is predicted to have good oral bioavailability and drug-like characteristics.

Computational toxicology aims to predict the potential adverse effects of chemicals without extensive animal testing. For novel compounds like this compound, in silico models can screen for potential liabilities such as carcinogenicity, mutagenicity, and organ toxicity.

Predictions for oxazole derivatives in some studies have shown them to be generally non-toxic. However, the presence of a bromo-aromatic structure warrants careful evaluation, as some halogenated compounds can pose toxicological risks. Computational models analyze chemical structures for "toxicophores," which are molecular fragments known to be associated with toxicity. For this compound, predictions would typically assess risks such as:

Mutagenicity: Often predicted using models based on the Ames test.

Carcinogenicity: Assessed based on structural alerts for known carcinogens.

Hepatotoxicity (Liver Toxicity): A common concern for drug candidates.

Cardiotoxicity: Particularly inhibition of the hERG channel.

Reaction Mechanism Studies through Computational Methods

Computational chemistry has emerged as a powerful tool to elucidate the intricate mechanisms of organic reactions, offering insights into transition states, reaction intermediates, and energy profiles that are often difficult to discern through experimental means alone. For the synthesis of this compound and related 2-aryloxazoles, computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the underlying reaction pathways. These theoretical investigations provide a molecular-level picture of the bond-forming and bond-breaking processes, guiding the optimization of reaction conditions and the design of more efficient synthetic routes.

Common synthetic strategies for 2,5-disubstituted oxazoles, such as the Robinson-Gabriel synthesis, involve the cyclization and dehydration of α-acylamino ketones. wikipedia.orgpharmaguideline.com DFT studies on model systems of the Robinson-Gabriel reaction have detailed the energetics of the cyclization and subsequent dehydration steps. These studies typically involve locating the transition state structures for the key steps and calculating the activation energy barriers.

For instance, a comparative computational study on the Robinson-Gabriel synthesis has provided insights into the T3P-mediated ring closure. While the full details of this specific study are not widely available, it highlights the application of DFT to understand the role of the dehydrating agent in facilitating the reaction. nih.gov

Another prevalent method for oxazole synthesis is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC). wikipedia.orgnih.govmdpi.com The mechanism of the Van Leusen oxazole synthesis involves the reaction of an aldehyde with TosMIC. Computational studies would typically investigate the initial nucleophilic attack of the deprotonated TosMIC on the aldehyde, the subsequent cyclization to form an oxazoline (B21484) intermediate, and the final elimination of p-toluenesulfinic acid to yield the oxazole ring. wikipedia.orgsciforum.net

While specific computational studies exclusively focused on this compound are not readily found in the public domain, the general mechanisms elucidated for 2-aryloxazoles are applicable. The electronic effects of the 3-bromophenyl substituent would be a key area of investigation in such a study. The bromine atom, being an electron-withdrawing group through induction and a weak deactivator, would influence the electron density of the reacting centers and potentially affect the activation energies of the transition states.

A hypothetical DFT study on the Robinson-Gabriel synthesis of this compound from the corresponding N-(2-(3-bromophenyl)-2-oxoethyl)acetamide would likely reveal the following key steps and their associated energetics:

Enolization of the Ketone: The reaction would initiate with the enolization of the α-acylamino ketone, a process that can be acid or base-catalyzed.

Intramolecular Cyclization: The enol oxygen would then attack the amide carbonyl carbon, leading to a five-membered cyclic intermediate (a 4,5-dihydrooxazol-4-ol). Computational analysis would focus on the geometry of the transition state for this ring-closing step and the associated energy barrier.

Dehydration: The final step involves the elimination of a water molecule to form the aromatic oxazole ring. Theoretical calculations would model the protonation of the hydroxyl group and the subsequent loss of water, again determining the transition state and activation energy.

The following interactive table represents plausible calculated relative energies for the intermediates and transition states in a generic Robinson-Gabriel synthesis of a 2-aryloxazole, providing a conceptual framework for understanding the reaction mechanism.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | α-acylamino ketone | 0.0 |

| TS1 | Transition state for enolization | +15.2 |

| Intermediate 1 | Enol intermediate | +5.7 |

| TS2 | Transition state for cyclization | +22.5 |

| Intermediate 2 | 4,5-dihydrooxazol-4-ol | -10.3 |

| TS3 | Transition state for dehydration | +18.9 |

| Product | 2-Aryloxazole | -25.8 |

Note: The data in this table is hypothetical and serves as an illustrative example of the kind of information that would be generated from a detailed computational study.

Similarly, a computational investigation into a palladium-catalyzed cross-coupling reaction to form this compound would dissect the catalytic cycle into its elementary steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations would be employed to determine the geometries and energies of the palladium complexes at each stage of the cycle, identifying the rate-determining step and clarifying the role of the ligands in facilitating the reaction.

Advanced Research Applications of 2 3 Bromophenyl 1,3 Oxazole Derivatives

Medicinal Chemistry and Pharmaceutical Development

Derivatives of 2-(3-bromophenyl)-1,3-oxazole serve as key intermediates in the creation of novel therapeutic agents aimed at a wide spectrum of diseases. The oxazole (B20620) ring is a prominent feature in numerous pharmacologically significant compounds, and its derivatives have demonstrated a broad range of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.

The 1,3-oxazole nucleus is a versatile heterocyclic compound that has garnered significant attention from medicinal chemists for its broad-spectrum pharmacological properties. nih.gov The ability of oxazole derivatives to interact with various biological targets makes them promising candidates for the development of new drugs. semanticscholar.org

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in medicinal chemistry. nih.gov Derivatives of 1,3-oxazole have emerged as a promising class of compounds with significant anticancer activity against various cancer cell lines, including those that are drug-susceptible and drug-resistant. nih.gov The 1,3-oxazole moiety serves as a valuable template for designing and synthesizing new anticancer drugs. nih.gov

Research has shown that some oxazole derivatives exhibit potent anticancer activity by inhibiting novel targets such as STAT3 and G-quadruplex. nih.gov They can also induce apoptosis in cancer cells by inhibiting tubulin protein. nih.gov Other mechanisms of action include the inhibition of DNA topoisomerase enzymes and protein kinases. nih.gov Numerous derivatives have demonstrated impressive potencies, with IC50 values in the nanomolar range against various cancer cell lines. nih.gov

A series of 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles were synthesized and evaluated for their anticancer properties against a panel of 60 different human cancer cell lines. semanticscholar.org One particular compound, 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide, was found to be highly sensitive against all subpanels of cancer cell lines, identifying it as a potential lead compound for further development. semanticscholar.org

Table 1: Anticancer Activity of Selected Oxazole Derivatives

| Compound | Cancer Cell Lines | Potency (IC50/GI50) | Mechanism of Action |

|---|---|---|---|

| 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide | 60 human cancer cell lines | Highly sensitive | Not specified |

| 1,3-Oxazole sulfonamide with 2-chloro-5-methylphenyl substituent | Leukemia | Mean GI50 of 48.8 nM | Tubulin polymerization inhibition |

| 1,3-Oxazole sulfonamide with 1-naphthyl substituent | Leukemia | Mean GI50 of 44.7 nM | Tubulin polymerization inhibition |

The 1,3-oxazole ring is a core component of many compounds with a wide range of biological activities, including antimicrobial properties. myskinrecipes.com The substitution pattern on the oxazole ring plays a crucial role in determining its biological activity. chemmethod.com

Antibacterial and Antifungal Activity:

Several novel 1,3-oxazole derivatives have been synthesized and screened for their in-vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. myskinrecipes.com For instance, certain 2,5-dimethyl-4-(aryl or hetero aryl) substituted aniline-1,3-oxazole derivatives have exhibited good antimicrobial activity. myskinrecipes.com In some studies, synthesized oxazole derivatives showed moderate to good antibacterial activity against Escherichia coli, S. aureus, and Sepidermidis. researchgate.net Furthermore, some derivatives have demonstrated noteworthy antifungal activity, with some showing high activity against fungal strains like Aspergillus niger and Aspergillus oryzae. chemmethod.com

Antitubercular Activity:

Derivatives of 2,3-dihydro-6-nitroimidazo[2,1-b]oxazoles have shown excellent antimycobacterial activity both in vitro and in vivo, with efficacy comparable to standard antitubercular drugs. Additionally, certain 4-(2,6-dichlorobenzyloxy)phenyl thiazole and oxazole derivatives have demonstrated promising in vitro anti-tubercular activities. The inclusion of a 1,3-oxazole ring has been shown to significantly increase the antitubercular activity of the resulting molecules.

Table 2: Antimicrobial Activity of Selected Oxazole Derivatives

| Compound Type | Target Microorganisms | Activity Level |

|---|---|---|

| 2,5-dimethyl-4-(aryl or hetero aryl) substituted aniline-1,3-oxazole derivatives | Gram-positive and Gram-negative bacteria | Good |

| Spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivatives | Various fungi | High (up to 90 mm zone of inhibition) |

| 2,3-dihydro-6-nitroimidazo[2,1-b]oxazoles | Mycobacterium tuberculosis | Excellent (in vitro and in vivo) |

| 4-(2,6-dichlorobenzyloxy)phenyl oxazole derivatives | Mycobacterium tuberculosis | Promising (in vitro) |

The 1,3-oxazole scaffold is present in many synthetic bioactive substances that exhibit a wide spectrum of pharmacological properties, including anti-inflammatory and analgesic effects. Several studies have focused on the synthesis of novel oxazole derivatives and their evaluation for these activities.

For example, a series of novel oxazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema method, with some derivatives showing promising results. In another study, 2-(2-arylphenyl)benzoxazole derivatives were identified as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. Certain compounds from this series demonstrated in vivo anti-inflammatory potency comparable or even better than the clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) celecoxib and diclofenac.

The analgesic activity of oxazole derivatives has also been investigated. Some 1,3,4-oxadiazole derivatives, which are structurally related to oxazoles, have been reported to possess significant analgesic potential.

Table 3: Anti-inflammatory and Analgesic Activity of Selected Oxazole Derivatives

| Compound Type | Biological Activity | Key Findings |

|---|---|---|

| Novel oxazole derivatives | Anti-inflammatory | Promising activity in carrageenan-induced rat paw edema model. |

| 2-(2-Arylphenyl)benzoxazoles | Anti-inflammatory | Selective COX-2 inhibition; potency comparable or superior to celecoxib and diclofenac. |

| 1,3,4-Oxadiazole derivatives | Analgesic | Reported to have better analgesic potential than reference drugs. |

The 1,3-oxazole moiety is a key structural feature in some compounds developed for the treatment of type 2 diabetes. Research into oxazole and its related isosteres, such as 1,3,4-oxadiazoles, has revealed their potential as antidiabetic agents. A rational approach to managing postprandial hyperglycemia in type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase.

Several 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antidiabetic properties. These compounds have been shown to exert their effects by inhibiting α-amylase and α-glucosidase. For instance, certain sulfonamide hybrids of 1,3,4-oxadiazole derivatives significantly lowered blood glucose levels in hyperglycemic rats. In another study, novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives demonstrated potent inhibitory activity against both α-amylase and α-glucosidase. Some of these compounds were found to lower glucose levels in in vivo models.

Table 4: Antidiabetic Activity of Selected Oxadiazole Derivatives

| Compound Type | Target Enzymes | In Vivo Effect |

|---|---|---|

| Sulfonamide hybrids of 1,3,4-oxadiazole | Not specified | Significant reduction in blood glucose levels in rats. |

| Thiazolidinedione-1,3,4-oxadiazole hybrids | α-amylase and α-glucosidase | Potent inhibition; lowered glucose levels in Drosophila. |

| 2-((benzothiazol-2-ylthio) methyl)-5-phenyl-1,3,4-oxadiazole derivatives | Not specified | Significant antidiabetic activity in animal models. |

| 5-aryl-2-(6′-nitrobenzofuran-2′-yl)-1,3,4-oxadiazole derivatives | α-glucosidase | Five to seventy times more active than acarbose. |

While the broader class of oxazole-containing compounds has been investigated for various central nervous system (CNS) effects, specific research on this compound derivatives for the treatment of neurological disorders is not extensively documented in the reviewed literature. However, the 1,3-oxazole heterocycle is a fundamental structural motif in a number of therapeutic agents, some of which have applications in the CNS. The inherent properties of the oxazole ring, such as its ability to participate in various non-covalent interactions, make it an attractive scaffold for the design of CNS-active agents. Further research is required to specifically explore the potential of this compound derivatives in this therapeutic area.

Biological Target Interaction Studies

Derivatives of this compound are being actively investigated for their ability to interact with and modulate the function of various biological targets, including enzymes and receptors that are critical in disease processes.

The versatile structure of the oxazole ring allows for its incorporation into inhibitors of a wide array of enzymes.

Tyrosine Kinase: Phenylpyrazolopyrimidine derivatives have been explored as Src kinase inhibitors nih.gov. The general scaffold of a phenyl group attached to a heterocyclic ring is common in many tyrosine kinase inhibitors, suggesting that the this compound structure could be a viable starting point for designing new inhibitors for this important class of enzymes involved in cancer signaling researchgate.net.

α-Glucosidase: Inhibition of α-glucosidase is a key strategy for managing type II diabetes. While direct studies on 2-phenyl-1,3-oxazole derivatives are sparse, related oxadiazole compounds have shown potent α-glucosidase inhibitory activity nih.govresearchgate.net. Quinoline-1,3,4-oxadiazole conjugates, for instance, have demonstrated low micromolar inhibition of α-glucosidase nih.gov. The structural similarity and bioisosteric relationship between oxazoles and oxadiazoles suggest that oxazole derivatives are promising candidates for the development of new α-glucosidase inhibitors.

Butyrylcholinesterase (BChE): The inhibition of cholinesterases, including BChE, is a primary therapeutic approach for neurodegenerative diseases like Alzheimer's. Several studies have demonstrated that oxazole derivatives can be potent and selective BChE inhibitors. A series of trans-amino-4-/5-arylethenyl-oxazoles were shown to inhibit BChE with IC50 values in the micromolar range while being poor inhibitors of acetylcholinesterase (AChE), indicating a preference for BChE tandfonline.comnih.gov. Similarly, novel benzimidazole-based oxazole analogues have been identified as highly potent dual inhibitors of both AChE and BChE, with IC50 values in the nanomolar to low micromolar range mdpi.com.

| Compound Class | Target Enzyme | Reported Activity (IC50) |

|---|---|---|

| trans-amino-4-/5-arylethenyl-oxazoles | BChE | ~30 µM for most potent derivatives |

| Benzimidazole-oxazole hybrids | BChE | 0.20 µM to 16.30 µM |

| Benzimidazole-oxazole hybrids | AChE | 0.10 µM to 12.60 µM |

| Benzo[d]oxazole derivatives | BChE | 6.6 - 8.1 µM for most potent |

Cyclooxygenase-2 (COX-2): The oxazole scaffold is present in compounds designed as selective COX-2 inhibitors for the treatment of inflammation. Studies on 2,5-diaryl-1,3,4-oxadiazoles have identified potent and selective COX-2 inhibitors with anti-inflammatory activity superior to the standard drug celecoxib researchgate.net. Furthermore, research on oxazolones and imidazolones has shown that the presence of halo and nitro groups on the aromatic rings can lead to significant COX-2 inhibitory potential nih.gov. The 3-bromophenyl substitution on the 2-phenyl-1,3-oxazole core aligns with these findings, suggesting its potential for development into selective COX-2 inhibitors.

The this compound scaffold can be elaborated into more complex heterocyclic systems that interact with important biological receptors. A key example is the formation of the 2-(3-bromophenyl)imidazo[2,1-b]oxazole framework mdpi.com. This fused heterocyclic system is present in a variety of pharmaceutically active compounds that demonstrate activities such as p38 MAP kinase inhibition and RAF kinase inhibition, indicating interaction with the ATP-binding sites of these enzymes mdpi.com. Additionally, this scaffold is found in molecules that act as androstane receptor agonists, highlighting its versatility in targeting different classes of receptors mdpi.com.

Bioisosterism and Scaffold Development

The concept of bioisosterism, where one functional group or moiety is replaced by another with similar physical or chemical properties, is a cornerstone of modern drug design nih.gov. The this compound structure is a prime candidate for such modifications.

The phenyl ring itself is often a target for bioisosteric replacement to improve physicochemical properties like solubility and metabolic stability nih.govchemrxiv.orgresearchgate.netenamine.net. Saturated scaffolds like 2-oxabicyclo[2.2.2]octane have been developed as "ideal" bioisosteres of the para-substituted phenyl ring, demonstrating that replacing the aromatic core can lead to dramatic improvements in drug-like properties chemrxiv.orgenamine.net.

Furthermore, the oxazole ring can be considered a bioisostere for other five-membered heterocycles like thiazole or oxadiazole, allowing for scaffold hopping to generate novel derivatives with potentially improved activity or pharmacokinetic profiles tandfonline.com. The synthesis of the fused 2-(3-bromophenyl)imidazo[2,1-b]oxazole represents a form of scaffold development, where the initial core is used to build a more complex, rigid structure with distinct biological properties mdpi.com. This strategy of scaffold hopping can be used to address metabolic liabilities; for instance, replacing an amide with an oxazole or a 1,3,4-oxadiazole has been shown to increase microsomal stability nih.gov.

Understanding Complex Biological Processes (e.g., Cell Signaling)

Derivatives containing the imidazo[2,1-b]oxazole framework, which can be synthesized from this compound precursors, have proven to be valuable tools for probing complex biological signaling pathways mdpi.com. A significant application is in the study of the mitogen-activated protein kinase (MAPK) cascade, a critical pathway in cell proliferation and survival that is often dysregulated in cancer mdpi.comnih.gov.

Specifically, compounds bearing the imidazo[2,1-b]oxazole scaffold have been identified as inhibitors of the RAFs-MEK1/2-ERK1/2 signaling pathway mdpi.com. RAF kinases are key components of this cascade, and their inhibition is a validated therapeutic strategy nih.govnih.gov. The development of potent pan-RAF inhibitors based on related imidazo[2,1-b]thiazole scaffolds has led to preclinical candidates for melanoma treatment nih.gov. Low-dose vertical inhibition of the RAF-MEK-ERK cascade has been shown to induce apoptotic death in KRAS mutant cancers, highlighting the therapeutic potential of targeting this pathway researchgate.net.

The imidazo[2,1-b]oxazole framework is also found in inhibitors of p38 MAP kinase, another crucial signaling protein involved in cellular responses to stress and inflammation mdpi.comijmphs.com. The ability to design inhibitors that selectively target components of these signaling cascades allows researchers to dissect the specific roles of these proteins in both normal physiology and disease states.

Development of Fluorescent Probes for Imaging

Small organic fluorophores are in high demand for cellular organelle sensing and detection due to their non-invasive nature, high accuracy, and biosensitivity. nih.gov The oxazole scaffold is a key component in the development of these fluorescent probes. nih.gov Oxazole derivatives can be synthetically modified to possess desirable fluorescence properties, and by incorporating specific functional groups, they can be engineered to target and localize within specific intracellular organelles such as mitochondria, lysosomes, or the cytoplasm. nih.gov

While research on this compound specifically as a fluorescent probe is an emerging area, the broader class of highly substituted oxazole derivatives has been shown to exhibit excellent photophysical properties. nih.gov The bromo-substituent on the phenyl ring serves as a crucial synthetic handle. It allows for the introduction of various functional groups through cross-coupling reactions, which can tune the photophysical properties (e.g., emission wavelength, quantum yield) and attach specific targeting moieties for bio-imaging applications. The solvatochromic effect, where the emission spectrum shifts based on the polarity of the solvent, has been observed in oxazole derivatives, indicating their potential for sensing local cellular environments. nih.gov

Table 1: Potential Modifications of this compound for Fluorescent Probe Development

| Reaction Type | Reagent/Catalyst | Potential Outcome on Probe Function |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | Extends π-conjugation, shifts emission wavelength |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Introduces rigid linkers, enhances quantum yield |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Attaches organelle-targeting groups (e.g., morpholine for lysosomes) |

| Stille Coupling | Organostannane / Pd catalyst | Forms new C-C bonds for complex fluorophore synthesis |

This synthetic versatility allows for the rational design of novel oxazole-based organelle-targetable fluorescent probes (OTFPs) for advanced cellular imaging studies. nih.gov

Materials Science and Engineering

The stability and unique chemical structure of this compound make it a valuable component in the field of materials science. chemimpex.com Its derivatives are being investigated for the creation of high-performance materials with specific thermal, mechanical, and electronic properties.

Development of Advanced Materials (e.g., Polymers, Coatings)

In materials science, this compound is utilized in the development of advanced materials such as polymers and coatings. chemimpex.com The incorporation of the oxazole ring into a polymer backbone can confer enhanced thermal stability and mechanical properties. chemimpex.com Polymers containing heterocyclic rings like oxazole are known for their high thermal and oxidative stability. The rigid structure of the oxazole unit contributes to these desirable properties, making them suitable for applications where materials are exposed to harsh conditions. Furthermore, the 1,3-oxazole motif is a structural component in ligands used for vanadium catalysts in ethylene polymerization and copolymerization, demonstrating its utility in polymer synthesis. mdpi.com

Applications in Organic Light-Emitting Diodes (OLEDs) and Electronic Devices

The structural characteristics of this compound lend themselves to applications in the development of organic light-emitting diodes (OLEDs) and other electronic devices. chemimpex.com Heterocyclic compounds, particularly those containing nitrogen and oxygen, are frequently used in OLEDs as electron-transporting or emissive materials. researchgate.net The oxazole ring is electron-deficient, which is a favorable characteristic for electron-transporting layers (ETLs) in OLED devices. The ability to modify the this compound core through its bromo-substituent allows for the fine-tuning of electronic properties to optimize device performance. For instance, creating larger π-conjugated systems through cross-coupling reactions can adjust the energy levels (HOMO/LUMO) to facilitate efficient charge injection and transport, leading to improved OLED efficiency and stability.

Potential in Optoelectronic Applications

Derivatives of this compound hold significant potential for use in various optoelectronic applications. The design of molecules with donor-acceptor (D-A) structures is a highly effective strategy for regulating optoelectronic properties. polyu.edu.hk The electron-withdrawing nature of the oxazole ring can be paired with electron-donating groups, attached via the bromophenyl handle, to create compounds with tailored energy gaps and light-absorption or emission characteristics. polyu.edu.hk This makes them candidates for use in organic solar cells and organic field-effect transistors. researchgate.net The photophysical properties of thiophene-substituted 1,3,4-oxadiazole derivatives, a related class of compounds, have been systematically investigated, showing their promise as fluorescent materials for optoelectronic devices. researchgate.net

Organic Synthesis and Building Block Utility

Beyond its direct applications, this compound is a highly valuable intermediate and building block in organic synthesis. chemimpex.com

Versatile Building Block for Diverse Chemical Compounds

The this compound molecule acts as a versatile building block, enabling chemists to create a wide array of more complex chemical compounds. chemimpex.com The oxazole ring itself is a key heterocyclic nucleus found in many biologically active molecules and natural products. chemmethod.comlifechemicals.com The true synthetic versatility of this specific compound, however, comes from the presence of the bromine atom on the phenyl ring. This bromine atom provides a reactive site for a multitude of metal-catalyzed cross-coupling reactions.

Table 2: Synthetic Utility of this compound

| Feature | Synthetic Role | Example Reactions | Resulting Structures |

| Oxazole Ring | A stable heterocyclic core | Cycloadditions, functionalization | Biologically active scaffolds, ligands |

| Bromophenyl Group | A reactive handle for C-C and C-N bond formation | Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination | Biphenyls, stilbenes, alkynyl-arenes, aryl-amines |

This dual functionality—a stable heterocyclic core and a reactive handle—allows for its use in diversity-oriented synthesis to generate libraries of compounds for drug discovery and materials science research. chemimpex.commdpi.com For example, the Suzuki reaction of a similar compound, 4-(4-bromophenyl)-2,5-dimethyloxazole, has been used to synthesize novel biphenyl-substituted oxazole derivatives. semanticscholar.org This highlights the potential of this compound to serve as a precursor for a vast range of substituted bi-aryl and poly-aryl systems with potential applications in various fields. chemimpex.com

Intermediate in Complex Molecule Synthesis

The this compound scaffold and its derivatives are highly valuable intermediates in organic synthesis, primarily due to the presence of a bromine atom on the phenyl ring. This halogen serves as a versatile functional handle for a variety of metal-catalyzed cross-coupling reactions, allowing for the strategic construction of more complex molecular architectures. The stability of the oxazole ring under many reaction conditions makes these compounds reliable building blocks for multi-step synthetic pathways. cbijournal.comderpharmachemica.com The utility of bromophenyl oxazoles as synthetic intermediates is particularly evident in their application in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. cbijournal.comcbijournal.com

In a notable synthetic approach, a bromophenyl oxazole derivative was used as a key precursor to generate a library of novel compounds. cbijournal.com Specifically, 4-(4-bromophenyl)-2,5-dimethyloxazole, synthesized from p-bromophenyl ethanone and acetamide, served as the central intermediate. This compound was then subjected to Buchwald-Hartwig amination reactions with various substituted aryl or heteroaryl amines. The reaction, catalyzed by a palladium complex (Tris(dibenzylideneacetone)dipalladium(0)) with a BINAP ligand and cesium carbonate as a base, successfully coupled the amine to the phenyl ring at the position of the bromine atom, yielding a range of N-substituted aniline-1,3-oxazole derivatives. cbijournal.com